molecular formula C12H9N3 B14450939 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile CAS No. 75984-91-7

1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile

Cat. No.: B14450939
CAS No.: 75984-91-7
M. Wt: 195.22 g/mol
InChI Key: PXRQJBFQKFGYPW-UHFFFAOYSA-N
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Description

1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile typically involves the reaction of aziridine derivatives with cyano-substituted alkenes. One common method is the reductive kinetic resolution of 2H-azirines, which allows for the preparation of enantioenriched aziridine-2-carboxylates . This method involves the use of copper hydride as a catalyst and provides high diastereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition: Aziridines can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophiles: Thiol groups, amines, and alcohols are common nucleophiles that react with aziridines.

    Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols, while oxidation reactions can produce aziridine N-oxides.

Scientific Research Applications

1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile involves its high strain energy, which makes it highly reactive towards nucleophiles . The aziridine ring can be opened by nucleophiles, leading to the formation of alkylated products. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is unique due to its cyano and phenylethenyl substituents, which impart distinct reactivity and potential applications compared to other aziridine derivatives. Its high strain energy and reactivity make it a valuable compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

75984-91-7

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

1-(2-cyano-1-phenylethenyl)aziridine-2-carbonitrile

InChI

InChI=1S/C12H9N3/c13-7-6-12(15-9-11(15)8-14)10-4-2-1-3-5-10/h1-6,11H,9H2

InChI Key

PXRQJBFQKFGYPW-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=CC#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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